Differential Affinity of Suc-Leu-Tyr-AMC for Calpain-1 vs. Calpain-2: A Quantitative Comparison
Suc-Leu-Tyr-AMC exhibits distinct substrate affinities for the two major calpain isoforms, a critical parameter for isoform-specific activity assays. The Km value for calpain-1 is 4.74 mM, while for calpain-2 it is 2.21 mM [1]. This represents a 2.14-fold difference in affinity, underscoring the need for isoform-specific substrate selection and kinetic validation. In contrast, the widely used alternative substrate Suc-Leu-Leu-Val-Tyr-AMC does not provide comparable published isoform-specific kinetic discrimination under the same assay conditions, limiting its utility in differentiating calpain-1 from calpain-2 activity .
| Evidence Dimension | Michaelis-Menten Constant (Km) |
|---|---|
| Target Compound Data | Calpain-1: 4.74 mM; Calpain-2: 2.21 mM |
| Comparator Or Baseline | Suc-Leu-Leu-Val-Tyr-AMC (no published isoform-specific Km data) |
| Quantified Difference | 2.14-fold difference in Km between calpain-1 and calpain-2 |
| Conditions | In vitro fluorescence-based assay |
Why This Matters
This differential affinity allows for the design of assays that can distinguish between calpain-1 and calpain-2 activity, which is crucial for investigating their distinct physiological roles and for screening isoform-selective inhibitors.
- [1] GlpBio. Suc-Leu-Tyr-AMC Protocol: Km Values for Calpain-1 and Calpain-2. View Source
